molecular formula C5H6BrN3O2 B8517294 5-(Bromomethyl)-1-methyl-3-nitro-1H-pyrazole

5-(Bromomethyl)-1-methyl-3-nitro-1H-pyrazole

Cat. No. B8517294
M. Wt: 220.02 g/mol
InChI Key: ICYAKMFYUIOSQW-UHFFFAOYSA-N
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Patent
US08598174B2

Procedure details

A 25-mL three-necked round-bottomed flask equipped with a magnetic stirrer, nitrogen inlet and reflux condenser was purged with nitrogen and charged with 19 (1.83 g, 11.2 mmol) and chloroform (10 mL). The reaction was cooled to 0° C. using an ice bath and phosphorous tribromide (3.02 g, 11.2 mmol) was added dropwise. The cooling bath was removed and the reaction stirred at reflux for 2 h. After this time, the reaction was cooled to 0° C. and diluted with methylene chloride (100 mL). Saturated aqueous sodium bicarbonate (25 mL) was added until a pH of 8.5 was reached. The layers were separated, and the aqueous layer was extracted with methylene chloride (3×20 mL). The combined organic layers were washed with brine (30 mL), dried over sodium sulfate and concentrated under reduced pressure. The residue was purified by column chromatography to afford an 87% yield (1.66 g) of 20 as an off-white solid: mp 41-13° C.; 1H NMR (300 MHz, CDCl3) δ 6.91 (s, 1H), 4.44 (s, 2H), 4.01 (s, 3H).
Name
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.02 g
Type
reactant
Reaction Step Two
Name
Yield
87%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([CH2:7]O)=[CH:5][C:4]([N+:9]([O-:11])=[O:10])=[N:3]1.P(Br)(Br)[Br:13]>C(Cl)(Cl)Cl>[Br:13][CH2:7][C:6]1[N:2]([CH3:1])[N:3]=[C:4]([N+:9]([O-:11])=[O:10])[CH:5]=1

Inputs

Step One
Name
Quantity
1.83 g
Type
reactant
Smiles
CN1N=C(C=C1CO)[N+](=O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
3.02 g
Type
reactant
Smiles
P(Br)(Br)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 25-mL three-necked round-bottomed flask equipped with a magnetic stirrer, nitrogen inlet
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
CUSTOM
Type
CUSTOM
Details
was purged with nitrogen
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After this time, the reaction was cooled to 0° C.
ADDITION
Type
ADDITION
Details
diluted with methylene chloride (100 mL)
ADDITION
Type
ADDITION
Details
Saturated aqueous sodium bicarbonate (25 mL) was added until a pH of 8.5
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with methylene chloride (3×20 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
BrCC1=CC(=NN1C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.66 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 67.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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